
4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structure, which makes it an attractive target for drug discovery and development.
作用机制
The mechanism of action of 4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death.
实验室实验的优点和局限性
One of the main advantages of using 4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide in lab experiments is its unique structure, which makes it an attractive target for drug discovery and development. This compound has also been reported to exhibit low toxicity, which makes it a safer option for in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of 4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide. One of the main areas of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the specific molecular targets of this compound and its mechanism of action. This will help in the development of more potent and selective drug candidates. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been extensively studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
合成方法
The synthesis of 4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-amino-1H-pyrazole-5-carboxylic acid with ethyl chloroformate and then with ethylenediamine. The resulting product is then treated with acetic anhydride to obtain the final product. This synthesis method has been reported in various research articles and is considered to be a reliable and efficient method for the preparation of this compound.
科学研究应用
4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c7-3-1-10-11-5(3)6(13)9-2-4(8)12/h1H,2,7H2,(H2,8,12)(H,9,13)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDTUHOHLLCEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2664544.png)
![4-(2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2664546.png)
![2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2664547.png)
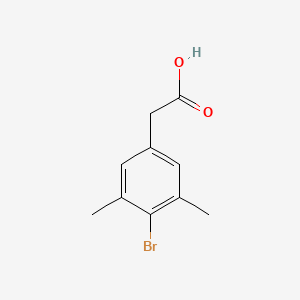
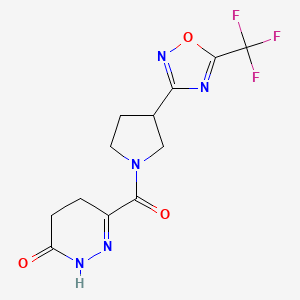
![6-(4-Ethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2664555.png)
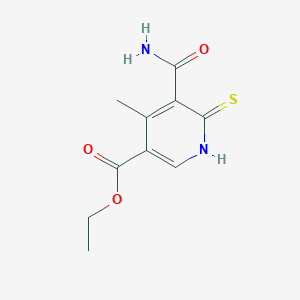
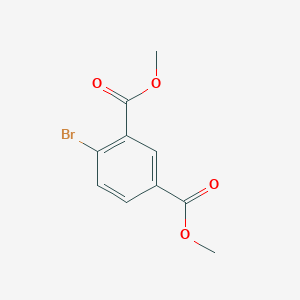

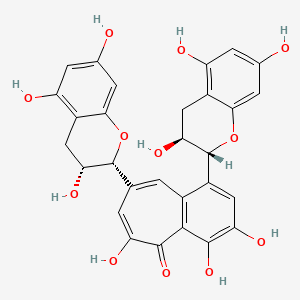
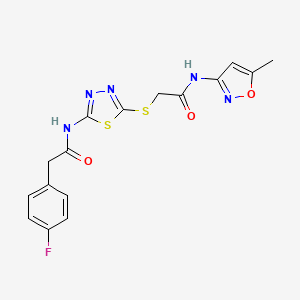
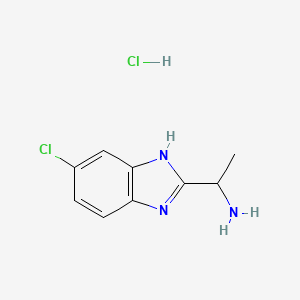
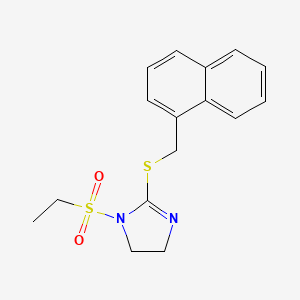
![3-(2-fluorobenzyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2664567.png)
